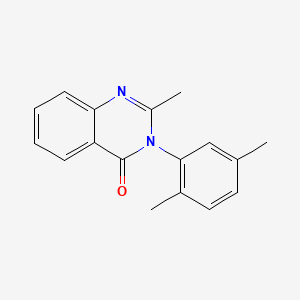

4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone features a 2-methyl group at position 2 and a 3-(2,5-dimethylphenyl) (2,5-xylyl) substituent at position 2. Methaqualone is a well-known CNS depressant and anticonvulsant acting via GABA-A receptor modulation . The 2,5-xylyl substituent in the target compound introduces two methyl groups on the phenyl ring, which may influence lipophilicity, metabolic stability, and receptor binding compared to simpler analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents like methyl iodide, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the original compound with altered functional groups.

Scientific Research Applications

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of 4(3H)-quinazolinone derivatives often involves various methods that yield compounds with significant pharmaceutical properties. For instance, a green synthesis approach has been developed for producing 3-amino-2-methyl-quinazolin-4(3H)-ones using microwave irradiation, which enhances yield and reduces reaction time . The general method involves reacting benzoxazinones with hydrazine in ethanol under controlled conditions.

Anticancer Properties

Research indicates that 4(3H)-quinazolinone derivatives exhibit notable anticancer activity. For example, certain derivatives have shown potent inhibitory effects against various tumor cell lines, including epidermoid carcinoma of the nasopharynx. These compounds are believed to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of these derivatives. A series of synthesized compounds demonstrated varying degrees of efficacy in reducing edema in animal models. Specifically, derivatives such as 2-methyl-3-amino-4(3H)-quinazolinone exhibited significant anti-inflammatory activity at doses around 50 mg/kg .

Antimicrobial Activity

Some quinazolinone derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. Notably, compounds derived from the quinazolinone scaffold have shown effectiveness against Mycobacterium tuberculosis and other pathogenic strains, suggesting potential applications in treating infectious diseases .

Central Nervous System Effects

Certain quinazolinone derivatives have been identified as central muscle relaxants and minor tranquilizers. For instance, a derivative known as 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone has been reported to possess stronger muscle-relaxing properties compared to other known compounds in its class .

Analgesic and Anticonvulsant Activities

The analgesic and anticonvulsant activities of these compounds have also been documented. Studies indicate that some derivatives exhibit superior efficacy compared to traditional analgesics such as Chlormezanone, making them candidates for pain management therapies .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on various 4(3H)-quinazolinone derivatives revealed that specific substitutions on the quinazolinone ring significantly influenced their anti-inflammatory activity. Compounds were tested for their ability to reduce carrageenan-induced edema in rats, with results showing effective inhibition rates ranging from 16% to over 36% depending on the compound structure .

Case Study 2: Anticancer Activity

In another investigation, a series of quinazolinone derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity, particularly against breast cancer cells where some compounds achieved IC50 values in the nanomolar range .

Data Tables

| Property | Value/Description |

|---|---|

| Synthesis Method | Microwave-assisted synthesis |

| Anticancer Activity | Inhibitory effects on epidermoid carcinoma |

| Anti-inflammatory Activity | Inhibition rate: 16% - 36% in edema models |

| CNS Effects | Muscle relaxant; analgesic properties |

| Dosage for Anti-inflammation | Effective at doses around 50 mg/kg |

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methaqualone (2-Methyl-3-o-Tolyl-4(3H)-Quinazolinone)

- Substituents : 2-methyl and 3-(2-methylphenyl).

- Biological Activity: Potent CNS depressant, anticonvulsant, and sedative-hypnotic via GABA-A receptor stimulation .

- Metabolism: Undergoes hydroxylation at the o-tolyl group (e.g., 3'- or 4'-hydroxy derivatives) and oxidation of the 2-methyl group to hydroxymethyl . Major metabolites include 2-methyl-3-(3'-hydroxy-2'-methylphenyl)- and 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinones, excreted as glucuronides in urine .

2-Methyl-3-(1',3',4'-Thiadiazoyl)-4(3H)-Quinazolinones

- Substituents : 2-methyl and 3-(thiadiazole ring).

- Biological Activity : Antimicrobial and antifungal properties, attributed to the electron-deficient thiadiazole moiety enhancing interactions with microbial enzymes .

- Synthesis : Condensation of 2-methylbenzoxazin-2-one with thiadiazolyl amines .

Phenolic 2-Substituted Quinazolinones (e.g., 2-(4-Hydroxyphenyl))

- Substituents : Hydroxyl groups at position 2 or 3.

- Biological Activity: Strong antioxidant activity via radical scavenging (ABTS⁺, DPPH, NO assays) and metal chelation . For example, compound 5h (2-(4-hydroxyphenyl)) showed higher activity than reference antioxidants like ascorbic acid .

2,3-Disubstituted Analogs with Analgesic Activity

- Substituents : Varied 2- and 3-position groups (e.g., 2-phenyl, 3-benzothiazolyl).

- Biological Activity : Anti-inflammatory and analgesic effects, with some derivatives outperforming aspirin and indomethacin in rodent models .

- Key Difference : The 2,5-xylyl group’s steric bulk may hinder receptor binding compared to smaller substituents like benzothiazole.

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties. The compound 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- (CAS RN: 1915-80-6) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula: C17H16N2O

- Molecular Weight: 264.32 g/mol

- Melting Point: 134-136 °C

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinazolinone-thiazole hybrids and found that certain derivatives showed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Specifically, the derivative A3 exhibited IC50 values of 10 μM against PC3 and 12 μM against HT-29 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Additionally, another study indicated that quinazolinones could act as anti-invasive agents in both early and advanced solid tumors . The presence of specific substituents on the quinazolinone ring significantly influences their anticancer efficacy.

Antibacterial Activity

4(3H)-Quinazolinone derivatives have also been reported to possess notable antibacterial properties. A study synthesized several quinazolinone derivatives and tested their antibacterial activity against various pathogens. Compound 2 , in particular, demonstrated strong activity against Escherichia coli , Klebsiella pneumonia , and Pseudomonas aeruginosa , highlighting its potential as an antibacterial agent .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound 1 | Escherichia coli | Significant |

| Compound 2 | Klebsiella pneumonia | High |

| Compound 3 | Pseudomonas aeruginosa | Moderate |

Analgesic Activity

In vivo studies have shown that certain quinazolinone derivatives exhibit analgesic properties. For example, compounds were tested using the acetic acid-induced writhing test in mice, with promising results indicating their potential as analgesics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their chemical structure. Modifications at various positions on the quinazolinone ring can enhance or diminish their biological effects. For instance, substituents such as methyl or phenyl groups can significantly affect the potency of these compounds against different biological targets .

Case Studies

- Cytotoxicity Study : A series of quinazolinone derivatives were synthesized and evaluated for cytotoxicity using MTT assays across multiple cancer cell lines. The findings indicated that structural modifications led to varying degrees of cytotoxicity, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .

- Antibacterial Evaluation : A comprehensive evaluation of several quinazolinone derivatives against a panel of bacterial strains revealed that specific substitutions resulted in enhanced antibacterial activity. The study underscored the importance of chemical diversity in developing effective antibacterial agents .

Q & A

Q. What are the primary synthetic routes for 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone, and how do reaction conditions influence product formation?

Basic

The synthesis of 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone derivatives typically involves cyclocondensation reactions. Key methods include:

- Phosphorus pentaoxide-amine hydrochloride mixtures : Reacting methyl N-acetyl anthranilate with primary amines in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at 180°C yields 4(3H)-quinazolinones. Raising the temperature to 250°C shifts the product toward 4-quinazolinamines .

- DABCO-catalyzed synthesis : A solvent-free, one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines using 1,4-diazabicyclo[2.2.2]octane (DABCO) achieves high yields (80–95%) under mild conditions .

Optimization Considerations :

- Temperature control is critical. Lower temperatures favor quinazolinone formation, while higher temperatures promote quinazolinamines .

- Solvent-free conditions reduce environmental impact and simplify purification .

Q. What biological activities are reported for 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone, and what assays validate these claims?

Basic

This compound exhibits broad pharmacological properties, including:

- Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory effects : Evaluated using COX-2 inhibition assays and carrageenan-induced rat paw edema models .

- Anticancer potential : Screened against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values ranging from 10–50 µM .

Methodological Validation :

- In vitro assays : Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) ensure reproducibility.

- Structural analogs : Modifying substituents at C2 and C3 positions enhances specificity, as seen in 3-(4-chlorophenyl) derivatives with improved anticancer activity .

Q. How can researchers reconcile discrepancies in reported biological efficacy across studies?

Advanced

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines, bacterial strains, or incubation times (e.g., 24 vs. 48 hours in cytotoxicity assays) .

- Structural modifications : Substitutions at the 2-methyl or 3-xylyl groups alter pharmacokinetic profiles. For example, electron-withdrawing groups (e.g., -Cl) enhance anti-HIV activity, while hydrophobic groups improve membrane permeability .

Resolution Strategies :

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 reverse transcriptase .

Q. What structural features govern the pharmacological activity of 4(3H)-quinazolinone derivatives?

Advanced

Key structure-activity relationships (SAR) include:

- C2 substituents : Methyl groups enhance metabolic stability, while bulky groups (e.g., 2,5-xylyl) improve target selectivity .

- C3 aromatic rings : Electron-rich aryl groups (e.g., 2,5-xylyl) increase interactions with hydrophobic enzyme pockets .

- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize bioactive conformations, as shown in X-ray crystallography data .

Table 1: Impact of Substituents on Bioactivity

| Position | Substituent | Bioactivity Enhancement | Reference |

|---|---|---|---|

| C2 | Methyl | Metabolic stability | |

| C3 | 2,5-Xylyl | Anticancer selectivity | |

| C4 | Hydroxyethyl | Anti-inflammatory (COX-2 inhibition) |

Q. What analytical techniques are recommended to confirm the purity and structure of synthesized derivatives?

Methodological

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., intramolecular N1–H1⋯O2 interactions) .

- NMR spectroscopy : ¹H/¹³C NMR verifies substituent integration (e.g., methyl groups at δ ~2.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., m/z 264.32 for C₁₇H₁₆N₂O) .

Q. What safety precautions are essential when handling 2-methyl-3-(2,5-xylyl)-4(3H)-quinazolinone?

Basic

- Hazards : Classified as Acute Toxicity (Category 4, H302), Skin Irritant (Category 2, H315), and Respiratory Irritant (H335) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at -20°C (powder) or -80°C (solution) .

Q. How can eco-friendly synthesis methods be applied to this compound?

Advanced

- Solvent-free synthesis : DABCO-catalyzed reactions reduce waste and energy use .

- Green catalysts : Replace P₂O₅ with biodegradable alternatives (e.g., ionic liquids) to minimize toxicity .

Q. What computational tools aid in designing novel 4(3H)-quinazolinone analogs?

Advanced

- Molecular dynamics (MD) simulations : Predict stability in biological membranes (e.g., GROMACS).

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Properties

CAS No. |

10367-31-4 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-11-8-9-12(2)16(10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 |

InChI Key |

PMTDQSQXZCHYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NC3=CC=CC=C3C2=O)C |

solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.